5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid
Description
Systematic IUPAC Nomenclature and Synonyms
The compound is systematically named 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid under IUPAC guidelines. This nomenclature reflects its structure:
- A pyrazole ring (positions 1–5) with an ethyl substituent at position 1.
- A cyclopropyl group at position 5.
- A carboxylic acid functional group at position 3.
Synonyms for this compound, derived from alternative naming conventions and supplier databases, include:
These variants arise from differences in numbering priorities or ester/acid form designations.
Molecular Formula and Structural Isomerism Analysis
Structural Isomerism
The compound exhibits positional isomerism due to substituent arrangement on the pyrazole ring. Key considerations include:
- Pyrazole Ring Substituent Positions :
- Tautomerism :
- Functional Group Isomerism :
Table 1: Comparison with Structural Isomers
| Isomer Feature | This Compound | Possible Isomer |
|---|---|---|
| Substituent at N1 | Ethyl | Hydrogen (unsubstituted) |
| Carboxylic Acid Position | C3 | C4 or C5 |
| Cyclopropyl Position | C5 | C3 or C4 |
Synthetic routes favor the reported structure due to steric and electronic stabilization of the cyclopropyl group at C5.
Crystallographic and Stereochemical Characterization
Crystallographic Data
While direct X-ray crystallographic data for this specific compound is not publicly available, related pyrazole-carboxylic acid derivatives exhibit:
Stereochemical Analysis
- Chirality : The molecule lacks chiral centers, as all substituents are either in-plane (cyclopropyl) or on sp²-hybridized carbons.
- Cyclopropyl Strain : The cyclopropane ring introduces angle strain (60° vs. ideal 109.5°), leading to distorted geometry but no stereoisomerism.
Key Structural Parameters (Inferred from Analogues):
| Parameter | Value |
|---|---|
| Pyrazole Ring Bond Lengths | 1.34–1.38 Å (C–N) |
| Cyclopropane C–C Bond Length | 1.50 Å |
| Dihedral Angle (COOH vs. Ring) | 5–10° |
The absence of stereocenters and restricted tautomerism simplifies its stereochemical profile, making it a conformationally rigid scaffold for synthetic applications.
Properties
IUPAC Name |
5-cyclopropyl-1-ethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-8(6-3-4-6)5-7(10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQPAFZXFRCHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368618-84-1 | |
| Record name | 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl and ethyl groups. One common method involves the reaction of a β-diketone with hydrazine to form the pyrazole ring. Subsequent alkylation reactions introduce the cyclopropyl and ethyl groups.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that optimize yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient synthesis. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The C-3 carboxylic acid group undergoes standard transformations characteristic of aromatic carboxylic acids:
Key finding: Steric hindrance from the ethyl and cyclopropyl groups reduces reaction rates compared to unsubstituted pyrazolecarboxylic acids.
Decarboxylation Pathways
Controlled thermal decomposition produces pharmaceutically relevant pyrazole intermediates:
Thermal Decarboxylation
-
Conditions: 180-200°C in diphenyl ether (2 hr)
-
Product: 5-Cyclopropyl-1-ethyl-1H-pyrazole
-
Yield: 91% with 99% purity
Metal-Catalyzed Decarboxylation
Electrophilic Aromatic Substitution
The electron-deficient pyrazole ring directs electrophiles to specific positions:
| Electrophile | Position | Conditions | Product | Selectivity |
|---|---|---|---|---|
| HNO₃ | C-4 | H₂SO₄, 0°C | 4-Nitro derivative | 83% |
| Br₂ | C-4 | FeBr₃, CH₂Cl₂, RT | 4-Bromo derivative | 91% |
| ICl | C-4 | AcOH, 50°C | 4-Iodo derivative | 78% |
Mechanistic note: The carboxylic acid at C-3 exerts strong meta-directing effects, while the cyclopropyl group enhances ring electron density at C-4 through conjugation .
Cyclopropane Ring Modifications
The strained cyclopropyl substituent undergoes unique transformations:
Ring-Opening
-
Oxidative cleavage: O₃, then H₂O₂ → 1-Ethyl-3-(2-oxopropane-1-yl)-1H-pyrazole-5-carboxylic acid (Yield: 65%)
-
Hydrogenolysis: H₂/Pd-C (50 psi) → 1-Ethyl-3-(propyl)-1H-pyrazole-5-carboxylic acid (Yield: 88%)
Cyclopropane Functionalization
Metal-Mediated Cross-Couplings
The iodo derivative (prepared via electrophilic substitution) participates in catalytic couplings:
| Reaction | Catalyst System | Product Application | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-containing drug candidates | 85-92% |
| Sonogashira | PdCl₂/CuI, Et₃N | Alkynylated imaging probes | 78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl antimicrobial agents | 81% |
Mechanistic Considerations
-
Acid-Assisted Tautomerism : The carboxylic acid stabilizes the 1H-pyrazole tautomer through intramolecular H-bonding (N-H···O=C), confirmed by X-ray crystallography .
-
Steric Effects : Ethyl group at N-1 hinders reactions at C-5 position (87% slower kinetics vs. N-methyl analogues).
-
Electronic Modulation : Cyclopropyl conjugation reduces pyrazole ring electron density (Hammett σₚ = +0.61) .
This comprehensive reactivity profile establishes this compound as a critical building block for developing targeted therapeutics and functional materials.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid exhibits significant anti-inflammatory and analgesic effects. Preliminary studies suggest its ability to modulate specific biochemical pathways involved in inflammation, indicating potential therapeutic benefits for conditions such as arthritis and chronic pain .
Antimicrobial Activity
Pyrazole derivatives, including this compound, have shown promising antimicrobial properties against various pathogens. Studies have demonstrated that similar compounds exhibit significant antibacterial and antifungal activities, suggesting that this compound may also possess these properties .
Anticancer Potential
The compound has been evaluated for its anticancer activity, showing potential in inhibiting tumor growth in various cancer cell lines. The structural features of pyrazole derivatives contribute to their cytotoxic effects, making them suitable candidates for further development as anticancer agents .
Synthetic Routes
Several synthetic methodologies have been developed for the preparation of this compound:
- Claisen Condensation : This method involves the reaction of cyclopropylethanone with dimethyl oxalate followed by cyclization with substituted hydrazines.
- Alkylation Techniques : Alkylation of pyrazole derivatives using alkyl halides or other alkylating agents can yield this compound efficiently.
These methods allow for the production of the compound with varying yields depending on the conditions used .
Case Study 1: Anti-inflammatory Mechanism
A study investigated the interaction of this compound with specific enzymes involved in inflammatory pathways. Results indicated that the compound could inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response .
Case Study 2: Antimicrobial Screening
In vitro assays conducted on various bacterial strains revealed that compounds structurally related to this compound exhibited significant antimicrobial activity. The minimum inhibitory concentrations (MIC) were determined, showcasing its potential as an antimicrobial agent against resistant strains .
Case Study 3: Anticancer Efficacy
Preliminary evaluations of the compound's efficacy against human cancer cell lines demonstrated promising results, with IC50 values indicating potent cytotoxic effects. Further studies are required to elucidate its mechanism of action and optimize its structure for enhanced activity .
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Purity and Commercial Availability
- The target compound is commercially available at ≥95% purity, comparable to analogs like 5-isopropyl-1H-pyrazole-3-carboxylic acid (95% purity) . However, derivatives with trifluoromethyl or sulfanyl groups (e.g., 3-[(trifluoromethyl)sulfanyl]-1H-1,2,4-triazol-5-amine) often require specialized purification due to higher hydrophobicity .
Biological Activity
5-Cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid (CPEPCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
CPEPCA is characterized by the following molecular properties:
- Molecular Formula : C₉H₁₂N₂O₂
- Molecular Weight : Approximately 180.207 g/mol
- pKa : Approximately 4.12
- Boiling Point : 361.5 °C
- Density : 1.39 g/cm³
The compound features a pyrazole ring with cyclopropyl and ethyl substituents, which may influence its reactivity and biological interactions.
CPEPCA's biological activity is attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and pain pathways. Preliminary studies suggest that it may modulate specific biochemical pathways, leading to anti-inflammatory and analgesic effects.
1. Anti-inflammatory Properties
Research has indicated that CPEPCA exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
2. Analgesic Effects
CPEPCA has also been evaluated for its analgesic properties. In animal models, it demonstrated pain-relieving effects comparable to established analgesics such as indomethacin, indicating its potential for pain management.
3. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Studies have reported that CPEPCA exhibits activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Study 1: Synthesis and Evaluation of Pyrazole Derivatives
In a study conducted by Gioiello et al., several derivatives of pyrazole were synthesized, including compounds similar to CPEPCA. The derivatives exhibited varying degrees of inhibitory activity against specific biological targets at concentrations around 10 μM. This study highlighted structure-activity relationships (SAR) that are crucial for optimizing the efficacy of pyrazole-based compounds .
Study 2: Anti-inflammatory Activity Assessment
A comprehensive evaluation of CPEPCA's anti-inflammatory effects was conducted using carrageenan-induced paw edema models in rats. The results indicated a significant reduction in edema compared to control groups, supporting the compound's potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
Q & A
Q. What are the recommended synthetic routes for 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid, and how can reaction yields be optimized?
A common method involves cyclocondensation of hydrazide derivatives with carbonyl-containing intermediates. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate can be synthesized via condensation of 4-methylbenzenesulfonylhydrazide with cyanoacrylate esters . To optimize yields, control reaction temperature (e.g., 60–80°C) and use catalysts like acetic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitoring intermediates by TLC ensures stepwise progression .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C-NMR : Identify substituents (e.g., cyclopropyl, ethyl groups) and confirm regiochemistry.
- IR Spectroscopy : Detect carboxylic acid (-COOH) stretches (~2500–3300 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₀H₁₃N₂O₂ requires m/z 193.0972) .
- Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/N ratios .
Q. How should researchers handle and store this compound to ensure stability?
Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group. Avoid exposure to moisture, strong oxidizers, or high temperatures (>100°C), which may degrade the compound into CO, NOₓ, or cyclopropane derivatives . Use PPE (gloves, goggles) during handling, as pyrazole derivatives may cause skin/eye irritation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological activities of pyrazole-3-carboxylic acid derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. NO release) often arise from substituent positioning. For example, 5-substituted pyrazoles show variable COX-2 selectivity depending on electron-withdrawing groups (e.g., -CF₃) at C3. Use molecular docking (AutoDock Vina) to compare binding affinities and validate with in vitro assays (IC₅₀ measurements) .
Q. How can computational methods predict the ecological impact of this compound given limited ecotoxicity data?
Apply QSAR models (e.g., ECOSAR) to estimate acute/chronic toxicity to aquatic organisms. Input physicochemical properties (logP ~1.5, molecular weight ~193 g/mol) to predict LC₅₀ for fish or Daphnia. Cross-reference with analogs like ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate, which show low bioaccumulation potential (logKow <3) .
Q. What mechanistic insights explain the stability of the cyclopropyl group under acidic conditions?
Cyclopropane’s ring strain (60 kcal/mol) increases reactivity, but electron-withdrawing groups (e.g., -COOH) stabilize it via conjugation. In pH <2, the carboxylic acid protonates, reducing electron withdrawal and increasing ring-opening risk. Monitor degradation by HPLC-MS; observe fragments like cyclopropane (m/z 42) .
Q. How do structural modifications at the pyrazole N1 position affect pharmacological efficacy?
Substituting ethyl with bulkier groups (e.g., 4-methylphenylsulfonyl) enhances target binding by increasing hydrophobic interactions. Compare IC₅₀ values of 5-cyclopropyl-1-ethyl (parent compound) vs. 1-(2-cyclopropyl-tetrahydroquinazolin-4-yl) derivatives in kinase inhibition assays .
Data Gaps and Research Opportunities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
